3a-Phenyl-3,3a,4,5-tetrahydro-1H-indole-2,6-dione
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Overview
Description
3a-Phenyl-3,3a,4,5-tetrahydro-1H-indole-2,6-dione is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a precursor in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-Phenyl-3,3a,4,5-tetrahydro-1H-indole-2,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylhydrazine with cyclic ketones in the presence of acidic catalysts. The reaction conditions often involve refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalytic systems and continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3a-Phenyl-3,3a,4,5-tetrahydro-1H-indole-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted indoles, quinones, and reduced indole derivatives. These products are often intermediates in the synthesis of more complex molecules with biological activity .
Scientific Research Applications
3a-Phenyl-3,3a,4,5-tetrahydro-1H-indole-2,6-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound and its derivatives are investigated for their anticancer, antiviral, and anti-inflammatory properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3a-Phenyl-3,3a,4,5-tetrahydro-1H-indole-2,6-dione involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with DNA, leading to the disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Exhibits high anti-tumor activity and is used in medicinal chemistry.
3a-Methyl-3a,4,5,6-tetrahydro-2-benzofuran-1,3-dione: Another indole derivative with potential biological activities.
Uniqueness
3a-Phenyl-3,3a,4,5-tetrahydro-1H-indole-2,6-dione is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its phenyl group and tetrahydroindole core make it a versatile intermediate in the synthesis of various complex molecules .
Properties
CAS No. |
23922-39-6 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3a-phenyl-1,3,4,5-tetrahydroindole-2,6-dione |
InChI |
InChI=1S/C14H13NO2/c16-11-6-7-14(10-4-2-1-3-5-10)9-13(17)15-12(14)8-11/h1-5,8H,6-7,9H2,(H,15,17) |
InChI Key |
WAZYIFFXDPLSMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(=O)NC2=CC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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